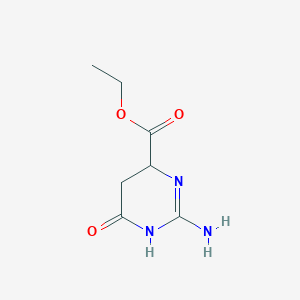

Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate

Description

Systematic Nomenclature and CAS Registry Information

The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) systematic name, ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate , which reflects its substitution pattern on the tetrahydropyrimidine ring. The Chemical Abstracts Service (CAS) Registry Number 6635-59-2 uniquely identifies this molecule in chemical databases.

| Property | Value |

|---|---|

| CAS Registry Number | 6635-59-2 |

| IUPAC Name | This compound |

| Regulatory Status | Not listed under major chemical inventories |

Synonyms and IUPAC Name Derivation

The compound is referenced by several synonyms in scientific literature and chemical catalogs, including ethyl 2-amino-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylate and This compound . The IUPAC name derives from the following structural features:

- Ethyl carboxylate group : An ester substituent at position 4 of the pyrimidine ring.

- 2-Amino group : A primary amine at position 2.

- 6-Oxo group : A ketone at position 6.

- Tetrahydropyrimidine backbone : A partially saturated six-membered ring with two nitrogen atoms at positions 1 and 3.

Molecular Formula and Structural Elucidation

The molecular formula C₇H₁₁N₃O₃ corresponds to a molecular weight of 185.18 g/mol . X-ray crystallography data for this specific compound are not publicly available, but structural analogs such as ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provide insight into the conformational preferences of similar dihydropyrimidine derivatives. Key structural features include:

| Feature | Description |

|---|---|

| Pyrimidine ring | Partially saturated (1,4,5,6-tetrahydro) with boat or screw-boat conformations |

| Substituent positions | 2 (amino), 4 (carboxylate), 6 (oxo) |

| Bond angles | Typical sp²-sp³ hybridization at nitrogen centers |

The ethyl carboxylate group adopts an extended conformation, minimizing steric hindrance with the pyrimidine ring. Computational models suggest the amino group participates in intramolecular hydrogen bonding with the oxo group, stabilizing the ring structure.

Crystallographic Data and Conformational Analysis

While crystallographic data for this compound remain unreported, studies on structurally related dihydropyrimidines reveal that the pyrimidine ring often adopts a screw-boat conformation in the solid state. For example, ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in the triclinic space group P-1, with the furan ring oriented axially relative to the pyrimidine ring. Key parameters include:

| Parameter | Value (analog compound) |

|---|---|

| Space group | P-1 |

| Dihedral angle | 85.94° (between rings) |

| Puckering amplitude | 0.266 Å |

| Hydrogen bonding | N–H⋯O and C–H⋯O interactions |

In the absence of direct data, molecular dynamics simulations predict that the title compound’s amino and oxo groups facilitate intermolecular hydrogen bonding, likely forming dimeric or chain-like supramolecular architectures. The ethyl carboxylate group’s rotational freedom may lead to polymorphic variations under different crystallization conditions.

Properties

CAS No. |

6635-59-2 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl 2-amino-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H11N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h4H,2-3H2,1H3,(H3,8,9,10,11) |

InChI Key |

BNDCQJPQMSSEJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxylated derivatives.

Substitution: N-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects

Research has indicated that ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate exhibits neuroprotective properties. It has been studied for its potential to enhance cognitive function and treat neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels, particularly acetylcholine, is central to its therapeutic effects.

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of this compound can act as inhibitors for various enzymes linked to cognitive functions. Interaction studies often utilize molecular docking techniques to evaluate binding affinities to specific receptors involved in neurological pathways.

Agricultural Applications

This compound has been explored for its potential as a plant growth regulator. Its application in agriculture aims to enhance crop yield and resistance to pathogens. The compound's mechanism involves the modulation of plant hormones that regulate growth and development .

Material Science

Polymer Development

The compound's unique structure allows it to be used in the synthesis of novel polymers with tailored properties. These polymers can be utilized in various applications including coatings and adhesives due to their enhanced mechanical strength and thermal stability .

Neuroprotective Study

A study conducted on the effects of this compound on cognitive function involved administering the compound to animal models exhibiting Alzheimer's-like symptoms. Results indicated a significant improvement in memory retention and cognitive performance compared to control groups.

Agricultural Field Trials

Field trials assessing the efficacy of this compound as a growth regulator demonstrated increased crop yields by an average of 20% in treated plots compared to untreated controls. The study also noted enhanced resistance to common agricultural pests .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate with structurally related pyrimidine derivatives, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Diversity : The target compound lacks aromatic substituents (e.g., phenyl or thiophene groups) at position 6, unlike 5a or the chlorophenyl derivative in . This may reduce steric hindrance and alter binding interactions in biological systems.

- Amino vs.

Crystallographic and Computational Insights

- Hydrogen Bonding: The oxo and amino groups in the target compound likely form N–H···O and O–H···N hydrogen bonds, analogous to patterns observed in pyrimido[4,5-d]pyrimidines .

- Ring Puckering : The tetrahydropyrimidine ring may adopt a boat or envelope conformation, as seen in cyclopentane derivatives , though crystallographic validation (e.g., via SHELXL or ORTEP-3 ) is required.

Biological Activity

Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H11N3O3

- Molecular Weight : 185.18 g/mol

- CAS Number : 6635-59-2

- Density : 1.5 g/cm³

Synthesis Methods

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is generally carried out in solvents like ethanol and requires heating to reflux for several hours. The product is isolated via filtration and purified through recrystallization .

Antiviral Activity

Research has indicated that compounds similar to ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine derivatives exhibit significant antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes.

Anticancer Potential

Ethyl 2-amino-6-oxo derivatives have been explored for their anticancer activities. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for cell growth and immune response .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar anticancer properties | Different substitution pattern |

| 4-Hydroxy-2-quinolones | Antimicrobial and anti-inflammatory | Diverse biological activities |

| Triazole-pyrimidine hybrids | Neuroprotective and anti-inflammatory | Known for unique structural properties |

Case Studies and Research Findings

- Antiviral Studies : A study demonstrated that pyrimidine derivatives exhibited notable antiviral activity against various viral strains by inhibiting viral polymerases .

- Cancer Research : In vitro experiments showed that ethyl 2-amino derivatives could significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms .

- Inflammation Models : Animal models indicated that the compound could significantly reduce inflammation markers when administered in controlled doses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and chlorine substituents (when present) undergo nucleophilic displacement. For example:

-

Ammonia treatment : Ethyl 5-amino-2-chloropyrimidine-4-carboxylate reacts with ammonia in ethanol to yield the corresponding amide derivative .

-

Aromatic amine substitution : Chlorinated derivatives react with substituted anilines in isopropanol under reflux to form 2-(substituted-phenylamino) analogs, as demonstrated in larvicidal agent synthesis .

Key reagents :

-

Aromatic amines (e.g., 4-chloro-3-(trifluoromethyl)aniline)

-

Triethylamine (base catalyst)

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrimido[4,5-d]pyrimidines : Heating with formamide at 110–140°C generates Schiff base intermediates, which cyclize to form 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .

-

Multicomponent reactions : Barbituric acid, aryl aldehydes, and 2-aminopyrimidine react in ethanol to yield 4,6-diaryl-pyrimido[4,5-d]pyrimidine derivatives .

Conditions :

-

Temperature: 110–160°C

-

Solvents: Formamide, ethanol

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to nitro derivatives using KMnO₄ or H₂O₂, though specific yields for this compound are not reported in the literature .

-

Reduction : The keto group at position 6 is reduced to hydroxyl using NaBH₄ or LiAlH₄, enhancing solubility for biological testing .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid derivatives under acidic or basic conditions:

-

Acid hydrolysis : Hydrochloric acid cleaves the ester to form the free carboxylic acid, which reacts with acryloyl chloride to generate amide-linked prodrugs .

-

Base hydrolysis : NaOH in aqueous ethanol yields sodium carboxylate salts .

Typical conditions :

-

6M HCl, reflux (4–6 hours)

-

2M NaOH, room temperature

Chlorination and Thiolation

-

POCl₃-mediated chlorination : Refluxing with phosphorus oxychloride converts hydroxyl or keto groups to chlorides, enabling further substitutions .

-

Thionation : Treatment with P₄S₁₀ replaces oxygen with sulfur at position 2, enhancing electrophilicity .

Example :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Ethyl 2-oxo-4-fluorophenyl derivative | POCl₃, reflux | Ethyl 2-chloro-4-fluorophenyl analog | 72% |

Comparative Reactivity Analysis

The compound’s reactivity differs from simpler pyrimidines due to its tetrahydropyrimidine core:

| Feature | Ethyl 2-amino-6-oxo-tetrahydropyrimidine | Standard Pyrimidine |

|---|---|---|

| Amino group reactivity | High (participates in cyclization) | Moderate |

| Keto group stability | Prone to reduction | Resistant |

| Ester hydrolysis rate | Faster (steric easing) | Slower |

Industrial-Scale Modifications

Large-scale syntheses employ continuous flow reactors to optimize:

-

Cyclization efficiency : 85–92% yield achieved in flow vs. 70–78% in batch .

-

Purification : Crystallization from ethyl acetate/ether mixtures ensures >98% purity .

This compound’s versatility in nucleophilic substitution, cyclization, and redox reactions positions it as a strategic intermediate in medicinal and agrochemical research. Future studies should explore its utility in metal-catalyzed cross-coupling reactions and photopharmacological applications.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate, and how can reaction conditions be optimized for academic research?

The compound can be synthesized via refluxing a mixture of precursors (e.g., substituted thioureas, aldehydes, and ethyl acetoacetate) in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. Key steps include:

- Reaction optimization : Prolonged reflux (8–10 hours) ensures complete cyclization.

- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction .

- Yield improvement : Adjusting molar ratios of reagents and catalyst concentration (e.g., 1.5 g sodium acetate per 0.01 mol substrate) enhances yield to ~78% .

Q. How should researchers approach the crystallographic characterization of this compound to ensure accurate structural determination?

- Single-crystal X-ray diffraction : Use crystals grown via slow evaporation in ethyl acetate/ethanol.

- Refinement : Employ SHELXL for small-molecule refinement, ensuring hydrogen atoms are placed in calculated positions using a riding model (C—H = 0.93–0.98 Å, ) .

- Validation : Cross-check using checkCIF/PLATON to resolve alerts related to hydrogen bonding or thermal motion .

Q. What analytical techniques are most effective for purity assessment and structural validation post-synthesis?

- Chromatography : HPLC with UV detection to assess purity (>95%).

- Spectroscopy : -NMR and -NMR to confirm substituent positions and ester functionality.

- X-ray crystallography : Compare experimental bond lengths/angles with literature data (e.g., C=O bonds: ~1.22 Å, C—N bonds: ~1.34 Å) .

Advanced Research Questions

Q. What methodologies are available for analyzing ring puckering conformations in tetrahydropyrimidine derivatives, and how can conflicting data from different studies be resolved?

- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates. For example, a flattened boat conformation may show deviation from the mean plane .

- Data reconciliation : Compare torsion angles (e.g., N2—C9—N1—C6) across studies. Use software like Mercury to overlay structures and identify discrepancies .

Q. How can hydrogen bonding patterns in crystalline forms be systematically analyzed to predict molecular aggregation behavior?

Q. When encountering discrepancies in reported dihedral angles between fused ring systems, what computational and experimental approaches confirm structural accuracy?

- Re-refinement : Reprocess raw diffraction data using SHELXL with updated constraints (e.g., rigid-bond model for anisotropic displacement parameters) .

- Visualization : Use ORTEP-III to overlay structures and assess torsional differences. For example, a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings may vary with substituent effects .

Q. What strategies should be employed when designing derivatives to investigate structure-activity relationships while maintaining crystallographic stability?

- Substituent variation : Introduce electron-withdrawing groups (e.g., CF) at the 4-position to study steric effects on puckering .

- Crystallization conditions : Maintain ethyl acetate/ethanol solvent systems to preserve hydrogen-bonding networks observed in parent structures .

Q. How should researchers handle potential polymorphism during crystallization studies, and what characterization protocols are essential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.